molecular formula C6H9BrN2 B6307187 3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide CAS No. 2007919-32-4

3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide

Cat. No.: B6307187
CAS No.: 2007919-32-4
M. Wt: 189.05 g/mol
InChI Key: HIWWULJHVQMVGW-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide is a heterocyclic compound with the molecular formula C6H9BrN2. It is a light yellow solid that is often used in various chemical and pharmaceutical research applications. The compound is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide typically involves the cyclization of suitable precursors. One common method is the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which provides the formation of both rings simultaneously in a single reaction . This method utilizes easily accessible starting materials and can be performed under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions. For example, a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones has been reported to provide a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities . This method is scalable and suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitrogen-containing ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the bicyclic structure, enhancing its chemical diversity.

Scientific Research Applications

3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrobromide is unique due to its specific bicyclic structure, which provides a rigid framework for drug design. Its ability to undergo various chemical modifications makes it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

3-azabicyclo[3.1.0]hexane-1-carbonitrile;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2.BrH/c7-3-6-1-5(6)2-8-4-6;/h5,8H,1-2,4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWWULJHVQMVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C#N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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